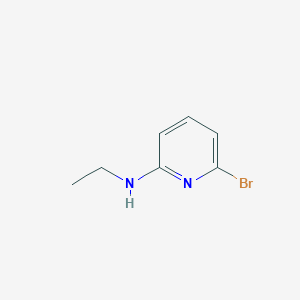
6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE is a synthetic nucleoside analogue It is structurally characterized by a pyrrolo[2,3-d]pyrimidine moiety attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as chlorinated pyrimidines and amines.
Attachment of the oxolane ring: The oxolane ring is introduced via a glycosylation reaction, where the pyrrolo[2,3-d]pyrimidine core is reacted with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The pyrrolo[2,3-d]pyrimidine moiety can be reduced under specific conditions to yield dihydropyrrolo derivatives.
Substitution: The chlorine atom in the pyrrolo[2,3-d]pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrrolo derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-d]pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into nucleic acids, thereby disrupting normal cellular processes and providing insights into DNA and RNA function.
Medicine
In medicine, this compound is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer effects.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The uniqueness of 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE lies in its chlorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to target enzymes and increase its stability in biological systems.
特性
分子式 |
C11H12ClN3O4 |
|---|---|
分子量 |
285.68 g/mol |
IUPAC名 |
2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2 |
InChIキー |
BFDDOTZWMOKUCD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)


![N-[2-(2-bromoacetyl)phenyl]acetamide](/img/structure/B8807058.png)




![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8807099.png)



![7-((4-Cyclopropyl-2-fluorophenyl)amino)benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8807120.png)
